molecular formula C13H18ClNO B12117294 beta-(p-Chlorophenyl)-1-piperidineethanol CAS No. 7550-28-9

beta-(p-Chlorophenyl)-1-piperidineethanol

Cat. No.: B12117294
CAS No.: 7550-28-9
M. Wt: 239.74 g/mol
InChI Key: IGVHAXNDDSSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-(p-Chlorophenyl)-1-piperidineethanol: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a p-chlorophenyl group attached to a piperidine ring, which is further connected to an ethanol moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-(p-Chlorophenyl)-1-piperidineethanol typically involves the reaction of p-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate Schiff base to the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Beta-(p-Chlorophenyl)-1-piperidineethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Nucleophiles such as hydroxide (OH-) or amine (NH2-) in polar solvents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Beta-(p-Chlorophenyl)-1-piperidineethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on neurological pathways.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of beta-(p-Chlorophenyl)-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    Beta-(p-Chlorophenyl)-gamma-aminobutyric acid (Baclofen): A GABA receptor agonist used as a muscle relaxant.

    Beta-(p-Chlorophenyl)-4-hydroxybutyric acid: A metabolite of baclofen with similar structural features.

Uniqueness: Beta-(p-Chlorophenyl)-1-piperidineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

7550-28-9

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)13(10-16)15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10H2

InChI Key

IGVHAXNDDSSBHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.